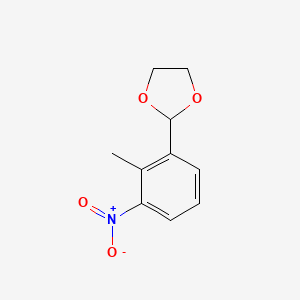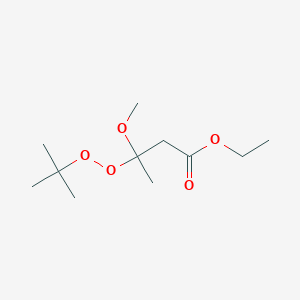![molecular formula C7H8Cl2NO3P B14289799 Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]- CAS No. 125553-07-3](/img/structure/B14289799.png)
Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, is a compound that belongs to the class of organophosphorus compounds It features a phosphonic acid group attached to an amino-substituted aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, can be achieved through several methods. One common approach involves the Kabachnik-Fields reaction, which is a three-component reaction of an amine, a carbonyl compound, and a phosphite . This reaction typically requires the use of catalysts such as Lewis acids (e.g., InCl3, SnCl4, BF3, Et2O, ZnCl2, MgBr2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The aromatic ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, platinum) to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, involves its interaction with specific molecular targets and pathways. The compound mimics the structure of natural substrates, allowing it to inhibit metabolic enzymes by binding to their active sites . This inhibition can disrupt various biochemical pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, include:
Aminophosphonates: These compounds have a similar structure, with a phosphonic acid group attached to an amino-substituted carbon.
Phosphonates: These compounds feature a phosphonic acid group attached to various organic moieties.
Uniqueness
Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, is unique due to the presence of the 2,4-dichlorophenyl group, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
125553-07-3 |
|---|---|
Molekularformel |
C7H8Cl2NO3P |
Molekulargewicht |
256.02 g/mol |
IUPAC-Name |
[amino-(2,4-dichlorophenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H8Cl2NO3P/c8-4-1-2-5(6(9)3-4)7(10)14(11,12)13/h1-3,7H,10H2,(H2,11,12,13) |
InChI-Schlüssel |
QXOFDXPCBBHAHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)






![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)


![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)


![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
